Mdivi-1: A Technical Guide to the Selective Inhibitor of Mitochondrial Division
Mdivi-1: A Technical Guide to the Selective Inhibitor of Mitochondrial Division
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating organelle distribution, quality control, and bioenergetic function. The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Mdivi-1 (Mitochondrial Division Inhibitor 1) has been widely investigated as a selective, cell-permeable small molecule inhibitor of Drp1. This guide provides an in-depth technical overview of Mdivi-1, detailing its mechanism of action, summarizing key quantitative data, presenting detailed experimental protocols for its use, and illustrating its role in relevant signaling pathways.
Introduction
Mdivi-1 is a quinazolinone derivative first identified in a screen for inhibitors of the yeast Drp1 homolog, Dnm1.[1] It was shown to inhibit the GTPase activity of Dnm1 and impede the self-assembly of Drp1, a crucial step for mitochondrial constriction and fission.[1][2] By preventing excessive mitochondrial fragmentation, Mdivi-1 has been explored as a therapeutic agent in a variety of disease models.[3][4] It is important to note, however, that a growing body of evidence suggests Mdivi-1 has off-target effects, most notably as a reversible inhibitor of mitochondrial respiratory Complex I.[5][6] Some studies report that Mdivi-1 has poor inhibitory activity against human Drp1's GTPase function in vitro.[1][5] This guide will address both the canonical Drp1-dependent activities and the reported Drp1-independent effects of Mdivi-1.
Mechanism of Action
Drp1-Dependent Inhibition of Mitochondrial Fission
The primary reported mechanism of Mdivi-1 is the inhibition of the large GTPase, Drp1. The process of mitochondrial fission involves the recruitment of cytosolic Drp1 oligomers to the outer mitochondrial membrane at sites marked by proteins such as Mitochondrial Fission Factor (Mff), Fission 1 (Fis1), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[7] Drp1 then assembles into a ring-like structure that constricts and severs the mitochondrion in a GTP-hydrolysis-dependent manner.[7][8]
Mdivi-1 is proposed to act as an allosteric inhibitor, preventing the self-assembly and oligomerization of Drp1, thereby blocking mitochondrial division.[2] This leads to an elongation of the mitochondrial network, a hallmark morphological change observed in many studies.[9][10] Inhibition of Drp1 can also suppress downstream apoptotic events by preventing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[2]
Drp1-Independent and Off-Target Effects
Significant research has highlighted Drp1-independent activities of Mdivi-1. The most prominent off-target effect is the reversible inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5] This effect was observed at concentrations commonly used to inhibit fission (≥25-50 µM) and was confirmed in Drp1-deficient cells.[5][6] This inhibitory action on respiration can independently influence cellular bioenergetics, redox status, and viability.
Furthermore, some studies have failed to demonstrate significant inhibition of recombinant human Drp1 GTPase activity, with a reported inhibitory constant (Ki) of >1.2 mM, which is well above the typical cellular concentrations used.[5] These findings suggest that some of the biological effects attributed to Mdivi-1 may be mediated through its impact on cellular respiration rather than direct Drp1 inhibition.
Quantitative Data Summary
The following tables summarize quantitative data reported for Mdivi-1 across various experimental contexts. Due to the controversy regarding its direct target, values should be interpreted with caution.
Table 1: Inhibitory Activity and Binding Affinity
| Parameter | Target | Value | Organism | Comments |
| IC₅₀ | Dnm1 GTPase Activity | 1-10 µM | Yeast | The initial characterization of Mdivi-1.[1] |
| Kᵢ | Drp1 GTPase Activity | >1.2 mM | Human | Suggests poor direct inhibition of human Drp1 GTPase activity.[5] |
| Kᴅ | Drp1 Isoform 3 | 0.23 ± 1.8 µM | Human | Determined by Microscale Thermophoresis (MST); however, Surface Plasmon Resonance (SPR) showed no binding, suggesting potential compound aggregation issues.[11] |
Table 2: Effective Concentrations in Cellular and In Vivo Models
| Concentration | Model System | Observed Effect(s) | Reference(s) |
| 10-20 µM | Hippocampal Neural Stem Cells | Protection against palmitate-induced apoptosis; inhibition of Drp1 expression. | [12] |
| 25 µM | N2a cells | Significantly reduced GTPase Drp1 activity; increased mitochondrial length. | [9] |
| 25-100 µM | C2C12 Myotubes, COS-7 cells | Inhibition of Complex I respiration. | [6][10] |
| 50 µM | Multiple cell lines | Commonly used concentration to inhibit apoptosis-induced mitochondrial fragmentation and reduce Drp1 self-assembly. | [2] |
| 50-75 µM | RAW264.7 Macrophages | Attenuated foam cell formation by reducing lipid deposition. | [13] |
| 10-40 mg/kg (i.p.) | APP/PS1 Mouse Model of AD | Restored mitochondrial length, decreased ROS production, and reduced Aβ accumulation. | [14] |
| 20 mg/kg (i.p.) | Rat Model of Ischemic Stroke | Attenuated neural mitochondrial respiratory deficiency and reduced apoptosis. | [6] |
Signaling Pathways and Visualizations
Mdivi-1 intersects with several critical cellular signaling pathways. The following diagrams, generated using DOT language, illustrate these relationships.
Drp1-Mediated Mitochondrial Fission Pathway
This pathway shows the central role of Drp1 in mitochondrial division and the proposed point of inhibition by Mdivi-1.
References
- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. An Inhibitor of DRP1 (Mdivi-1) Alleviates LPS-Induced Septic AKI by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Division Inhibitor 1 (mdivi-1) Increases Oxidative Capacity and Contractile Stress Generated by Engineered Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mdivi-1 Protects Adult Rat Hippocampal Neural Stem Cells against Palmitate-Induced Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DRP1-dependent mitochondrial fission by Mdivi-1 alleviates atherosclerosis through the modulation of M1 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
